molecular formula C17H13BrCl2N2O B2865751 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 392327-93-4

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

Katalognummer: B2865751
CAS-Nummer: 392327-93-4
Molekulargewicht: 412.11
InChI-Schlüssel: LIDFMEIPDYRRIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a chemical compound with the molecular formula C17H13BrCl2N2O and a PubChem CID of 4186674 . This pyrazole derivative features a 3,4-dihydropyrazole core, a scaffold recognized in medicinal chemistry as a persuasive pharmacophore . Pyrazole and pyrazolone-based structures are extensively investigated for their diverse biological activities, which include serving as potent free radical scavengers, and exhibiting analgesic, anti-inflammatory, and antimicrobial properties . The specific substitution pattern on this molecule—incorporating 4-bromophenyl and 2,4-dichlorophenyl rings—suggests significant potential for application in pharmaceutical research and development, particularly in the design of new bioactive small molecules . Researchers can utilize this compound as a key building block or intermediate in synthesizing more complex target molecules, or as a reference standard in biological screening assays. This product is intended for research purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrCl2N2O/c1-10(23)22-17(14-7-6-13(19)8-15(14)20)9-16(21-22)11-2-4-12(18)5-3-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDFMEIPDYRRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The bromophenyl and dichlorophenyl groups are introduced through electrophilic aromatic substitution reactions. This can be achieved using bromine and chlorine reagents in the presence of catalysts such as iron(III) chloride or aluminum chloride.

    Final Assembly: The final step involves the coupling of the substituted pyrazole with ethanone derivatives under controlled conditions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active pyrazoles.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzymes involved in inflammatory pathways or modulate receptors in the central nervous system.

    Pathways Involved: The exact pathways depend on the biological context but may include inhibition of cyclooxygenase (COX) enzymes, modulation of neurotransmitter receptors, or interference with cell signaling pathways involved in cancer progression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a dihydropyrazole scaffold with several analogs but differs in substituents and functional groups:

Compound Position 5 Position 3 Position 1/2 Functional Group
1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone (Target) 4-Bromophenyl 2,4-Dichlorophenyl Ethanone (position 2)
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 2, ) 4-Bromophenyl 4-Fluorophenyl Carbaldehyde (position 1)
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3, ) 4-Chlorophenyl 4-Fluorophenyl Ethanone (position 1)
AM251 () 4-Iodophenyl 2,4-Dichlorophenyl Carboxamide (position 3)

Key Observations :

  • Halogenation : The target compound employs bromine and chlorine at aromatic positions, which may enhance lipophilicity compared to fluorine in Compound 2 and 3 .
  • Functional Groups: The ethanone group in the target and Compound 3 contrasts with the carbaldehyde in Compound 2 and carboxamide in AM251. Carboxamides (e.g., AM251, rimonabant) are common in cannabinoid receptor antagonists, suggesting the target’s ethanone may alter receptor binding .
Physicochemical Properties

Data from analogs highlight trends in melting points (m.p.) and synthesis yields:

Compound Melting Point (°C) Recrystallization Solvent Yield Reference
Compound 2 99–101 Toluene 78%
Compound 3 110–112 Ethanol 72%

Analysis :

  • The higher m.p. of Compound 3 (110–112°C) vs. Compound 2 (99–101°C) may reflect stronger intermolecular forces from the ethanone group compared to carbaldehyde.
  • The target compound’s dichlorophenyl and bromophenyl substituents likely increase molecular weight and m.p. relative to fluorophenyl analogs, though direct data are unavailable.

Biologische Aktivität

1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H15BrCl2N2O\text{C}_{17}\text{H}_{15}\text{BrCl}_2\text{N}_2\text{O}
  • Molecular Weight : 396.68 g/mol
  • Molecular Formula : C17H15BrCl2N2O

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones and ketones under acidic or basic conditions. For example, derivatives of pyrazole can be synthesized through the condensation of 4-bromophenyl and 2,4-dichlorophenyl precursors with hydrazine derivatives.

Antimicrobial Activity

Research has shown that compounds related to this compound exhibit significant antimicrobial properties. A study evaluated several derivatives for their activity against various bacterial strains. The results indicated that compounds with halogen substitutions, particularly bromine and chlorine, demonstrated enhanced antimicrobial effects.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3P. aeruginosa64 µg/mL

Antiviral Activity

In addition to antibacterial properties, some derivatives have shown promising antiviral activity against H5N1 influenza virus. For instance, a related compound demonstrated an EC50 value of approximately 0.5 µM in vitro against the virus in Madin-Darby canine kidney (MDCK) cells .

Anticancer Activity

The anticancer potential of the compound has also been explored. A study reported that derivatives were tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and SiHa (cervical cancer). The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range.

CompoundCell Line TestedIC50 (µM)
AMDA-MB-2315.0
BSiHa7.5
CPANC-16.0

The exact mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the presence of halogen substituents enhances lipophilicity and facilitates interaction with biological membranes, leading to increased permeability and bioactivity.

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of pyrazole derivatives showed that those containing both bromine and chlorine substituents had significantly higher antimicrobial activity compared to their unsubstituted counterparts .
  • Antiviral Screening : Another case highlighted the antiviral efficacy against H5N1 where specific structural modifications led to improved activity profiles .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that modifications to the pyrazole structure could lead to enhanced anticancer properties, suggesting a structure-activity relationship worth exploring further .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.